4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole derivative reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrol-2-one Ring: The final step involves the cyclization of the intermediate product to form the pyrrol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation Products: Formation of carbonyl derivatives.
Reduction Products: Formation of alcohol derivatives.
Substitution Products: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of fluorine.
4-(4-Methylbenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs .
Properties
Molecular Formula |
C28H23FN2O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23FN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24- |
InChI Key |
QZDCZYBVCRKIIG-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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